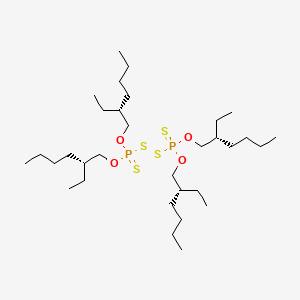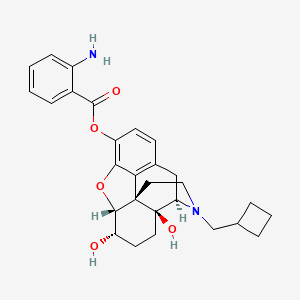
Nalbuphine 3-anthranilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalbuphine 3-anthranilate is a semi-synthetic opioid analgesic compound. It is derived from nalbuphine, which is a mixed κ-agonist/μ-antagonist opioid. Nalbuphine is known for its analgesic properties and is used to treat moderate to severe pain. The addition of the anthranilate group to nalbuphine potentially modifies its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nalbuphine 3-anthranilate involves the reaction of nalbuphine with anthranilic acid. The process typically includes the following steps:
Activation of Anthranilic Acid: Anthranilic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated anthranilic acid is then reacted with nalbuphine under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nalbuphine 3-anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The anthranilate group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: Substituted nalbuphine derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Nalbuphine 3-anthranilate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on opioid activity.
Biology: Investigated for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Explored for its analgesic properties and potential use in pain management, especially in cases where traditional opioids are less effective or have undesirable side effects.
Wirkmechanismus
Nalbuphine 3-anthranilate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at κ-opioid receptors and as an antagonist or partial agonist at μ-opioid receptors. This dual action results in effective pain relief with a lower risk of respiratory depression and addiction compared to traditional opioids. The anthranilate group may influence the compound’s binding affinity and selectivity for these receptors, potentially enhancing its therapeutic profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nalbuphine: The parent compound, used for pain relief with similar receptor activity.
Buprenorphine: Another mixed agonist-antagonist opioid with higher potency and a longer duration of action.
Pentazocine: A κ-agonist/μ-antagonist opioid with similar analgesic properties but different side effect profiles.
Uniqueness
Nalbuphine 3-anthranilate is unique due to the presence of the anthranilate group, which may enhance its pharmacokinetic properties and reduce side effects. This structural modification distinguishes it from other opioids and makes it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
104160-14-7 |
|---|---|
Molekularformel |
C28H32N2O5 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-aminobenzoate |
InChI |
InChI=1S/C28H32N2O5/c29-19-7-2-1-6-18(19)26(32)34-21-9-8-17-14-22-28(33)11-10-20(31)25-27(28,23(17)24(21)35-25)12-13-30(22)15-16-4-3-5-16/h1-2,6-9,16,20,22,25,31,33H,3-5,10-15,29H2/t20-,22+,25-,27-,28+/m0/s1 |
InChI-Schlüssel |
DPEUYHUBXBQEHM-QLDGPFJWSA-N |
Isomerische SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O |
Kanonische SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


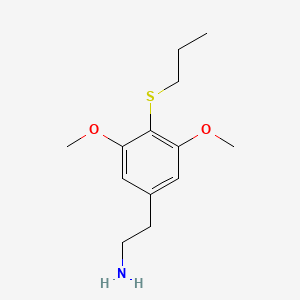
![methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12761268.png)



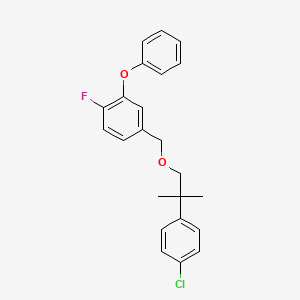


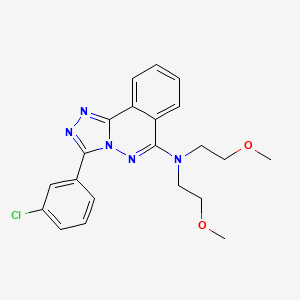
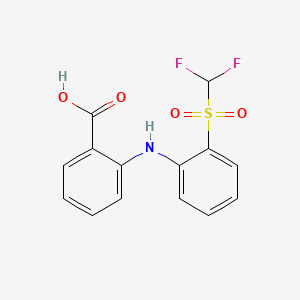
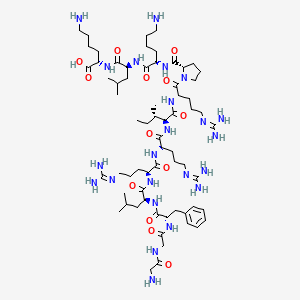
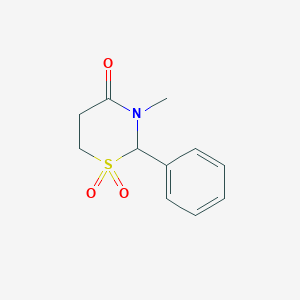
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
